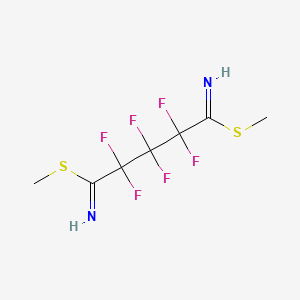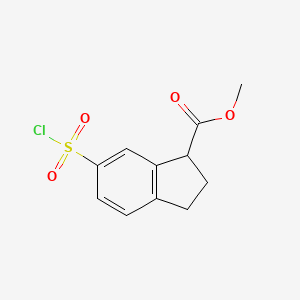
6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester is an organic compound with the molecular formula C11H11ClO4S It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups such as a chlorosulfonyl group and a carboxylic acid ester
Vorbereitungsmethoden
The synthesis of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with indene, which is subjected to a series of reactions to introduce the desired functional groups.
Chlorosulfonylation: Indene is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Esterification: The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene derivative.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester involves its reactive functional groups. The chlorosulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins or other biomolecules, allowing researchers to study specific interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester include:
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but differs in the position of the chlorine atom and the presence of an oxo group.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound lacks the chlorosulfonyl group but shares the indene backbone and ester functionality.
Eigenschaften
CAS-Nummer |
934757-53-6 |
|---|---|
Molekularformel |
C11H11ClO4S |
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)9-5-3-7-2-4-8(6-10(7)9)17(12,14)15/h2,4,6,9H,3,5H2,1H3 |
InChI-Schlüssel |
SJRBVRGDYYXKGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


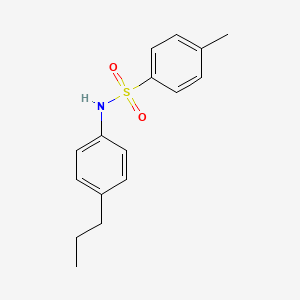
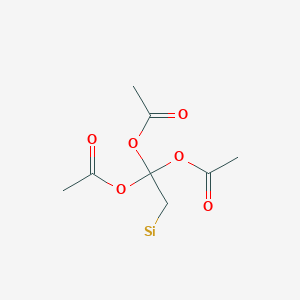
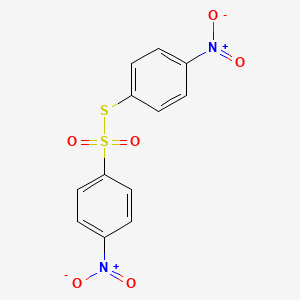
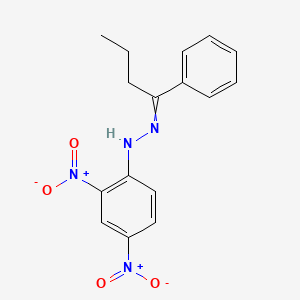

![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
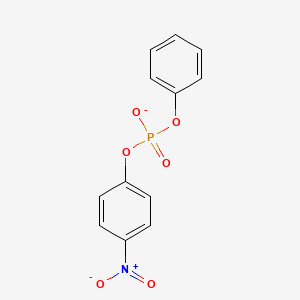
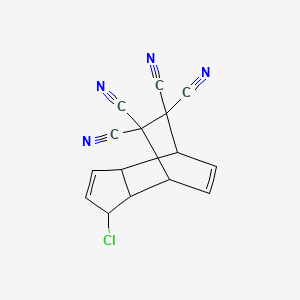
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
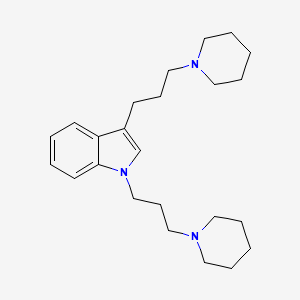
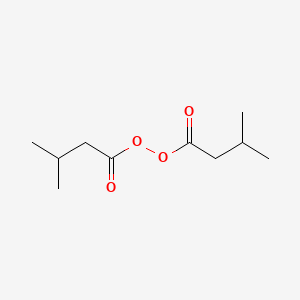
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
